![molecular formula C₁₃H₂₁Cl₂NO B1146696 Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)- CAS No. 80478-43-9](/img/structure/B1146696.png)

Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

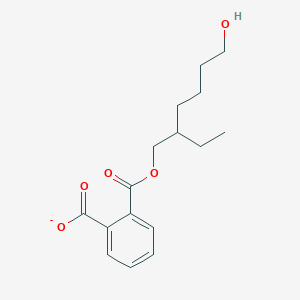

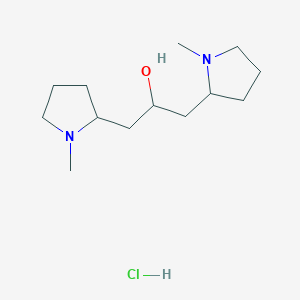

“Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-” is a chemical compound with the molecular formula C₁₃H₂₁Cl₂NO. It is also known as Bupropion metabolite A .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a methanol group, which is further connected to a chloro group and an aminoethyl group . The aminoethyl group contains a tertiary butylamino group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.22 g/mol. The density of a related compound, 3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol, is reported to be 1.078 . The boiling point is 347.2ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Epimerization Studies

- In the study of ritodrine hydrochloride, a compound structurally related to Benzenemethanol, researchers found that it converts to threo enantiomers through intermediates. This study is significant for understanding the stereochemical transformations in similar compounds (A. Sill, C. L. Housmyer, K. Gibboney, 1987).

Organometallic Chemistry

- Research on bifunctional Arene−Chromium−Tricarbonyl Complexes derived from similar compounds shows their application in catalysis for reactions like hydrogenation and hydroamination (Daniela Vasen et al., 2000).

Platelet Aggregation Inhibition

- Some derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds showed potential as anti-thrombotic drugs, indicating therapeutic applications (R. Kikumoto et al., 1990).

Catalysis in Hydrocarbon Conversion

- A study on the conversion of methanol into hydrocarbons over a mordenite catalyst found that derivatives of Benzenemethanol play a role in the catalytic process, relevant in petrochemical industries (J. M. Fougerit et al., 1999).

Pharmaceutical Compound Characterization

- Polymorphic forms of a pharmaceutical compound structurally related to Benzenemethanol were characterized using various spectroscopic and diffractometric techniques. This highlights its importance in pharmaceutical formulation and analysis (F. Vogt et al., 2013).

Reaction Mechanism Studies

- The reaction mechanisms of benzylphenol oxidations, which share structural similarities with Benzenemethanol, were studied, providing insights into complex organic reaction pathways (L. Jurd, R. Wong, 1981).

Solubility Studies

- Understanding the solubility of related compounds in various solvents is crucial for pharmaceutical and chemical industries, as seen in the study of 2-amino-4-chloro-6-methoxypyrimidine (Ganbing Yao et al., 2017).

Propiedades

IUPAC Name |

(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHVQDVGTAELNB-WYUVZMMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)